
(Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PPARgamma Agonists
Compounds with similar structural features, including those with methylpiperazine and phenyl derivatives, have been explored for their role as PPARgamma agonists. These molecules are significant in medicinal chemistry, particularly for their implications in diabetes and obesity treatment, due to their role in regulating glucose metabolism and adipogenesis. For instance, studies on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists have shown that modifications in the phenyl alkyl ether moiety can lead to potent and selective agonists with improved aqueous solubility, which is critical for pharmaceutical development (Collins et al., 1998).
CNS Receptor Ligands
Derivatives of 4-methylpiperazine have been synthesized and tested for their affinity toward central nervous system (CNS) receptors. This research is driven by the quest for new therapeutic agents that can interact with specific receptors in the brain to treat various neurological conditions. For example, (1-Benzylpiperazin-2-yl)methanols have been transformed into ligands for σ1-receptors, showing promise for the development of new CNS-active drugs (Beduerftig, Weigl, & Wünsch, 2001).
XOR Inhibitors
Compounds such as Y-700, which shares a similarity in molecular scaffolding with the target compound, have been identified as potent inhibitors of xanthine oxidoreductase (XOR). XOR inhibitors are crucial in the treatment of conditions like gout and hyperuricemia because they can effectively reduce uric acid levels in the body. The research into these inhibitors provides insights into their mechanism of action and potential therapeutic applications (Fukunari et al., 2004).
Tuberculostatic Activity
Some derivatives with structural elements similar to the query compound have been synthesized and evaluated for their tuberculostatic activity. These studies are pivotal for discovering new treatments for tuberculosis, especially given the rising resistance to current medications. Research into phenylpiperazine derivatives has shown potential in developing novel antimicrobial agents with specific activity against mycobacteria (Foks et al., 2004).
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-25-11-13-26(14-12-25)19(21(28)29)15-20(27)22-16-7-9-18(10-8-16)24-23-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJFYISMCGVBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701037633 |
Source


|
| Record name | 1-Piperazineacetic acid, 4-methyl-.alpha.-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701037633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900011-37-2 |
Source


|
| Record name | 1-Piperazineacetic acid, 4-methyl-.alpha.-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701037633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

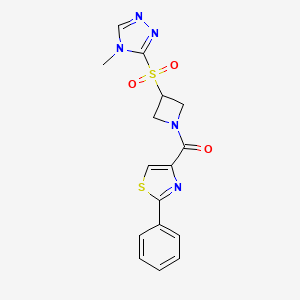
![N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2680897.png)



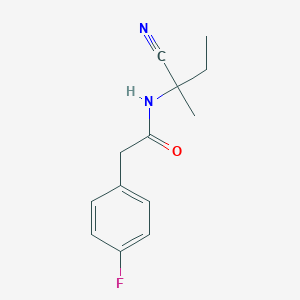
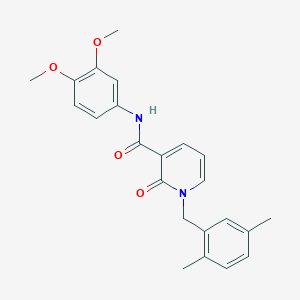
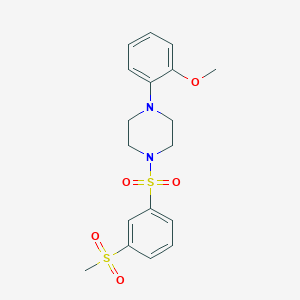
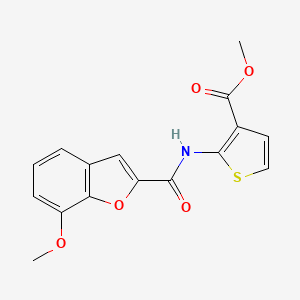
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2680909.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2680914.png)
![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/no-structure.png)
